molecular formula C19H19NO2 B2905989 1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 340318-67-4

1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No.: B2905989
CAS No.: 340318-67-4
M. Wt: 293.366
InChI Key: RGHRLCVKJYMWHV-UHFFFAOYSA-N
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Description

1-[2-(2,5-Dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core with a 2,5-dimethylphenoxyethyl substituent and a carbaldehyde group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the 2,5-dimethylphenoxyethyl group and the carbaldehyde functionality. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively .

Chemical Reactions Analysis

1-[2-(2,5-Dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbaldehyde group to alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Scientific Research Applications

1-[2-(2,5-Dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The indole core allows the compound to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

1-[2-(2,5-Dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:

Properties

IUPAC Name

1-[2-(2,5-dimethylphenoxy)ethyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-14-7-8-15(2)19(11-14)22-10-9-20-12-16(13-21)17-5-3-4-6-18(17)20/h3-8,11-13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHRLCVKJYMWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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